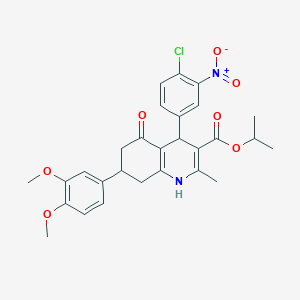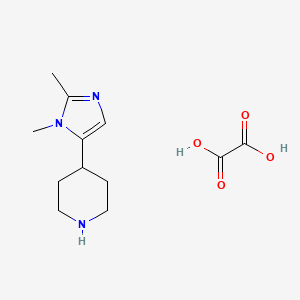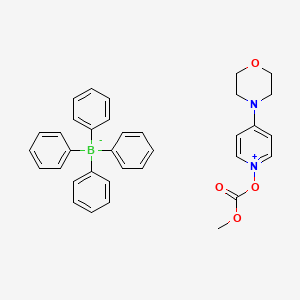
1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C35H35BN2O4 and a molecular weight of 558.491 g/mol . This compound is known for its unique structure, which includes a pyridinium core, a morpholine ring, and a tetraphenylborate anion. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of a pyridinium salt with a morpholine derivative and a tetraphenylborate salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and can produce large quantities of the compound with high purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-((Methoxycarbonyl)oxy)-4-(4-morpholinyl)pyridinium tetraphenylborate: A similar compound with slight structural variations.
1-((4-Morpholinylcarbonyl)oxy)pyridinium tetraphenylborate: Another related compound with different functional groups
Uniqueness
1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure and properties make it valuable for various scientific research applications .
Properties
CAS No. |
308124-70-1 |
|---|---|
Molecular Formula |
C35H35BN2O4 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
methyl (4-morpholin-4-ylpyridin-1-ium-1-yl) carbonate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H15N2O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-15-11(14)17-13-4-2-10(3-5-13)12-6-8-16-9-7-12/h1-20H;2-5H,6-9H2,1H3/q-1;+1 |
InChI Key |
PYMKASVLJSSZDJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COC(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


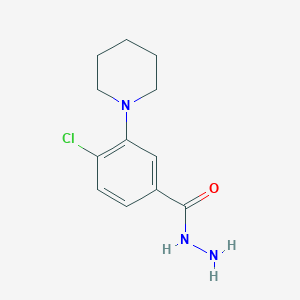


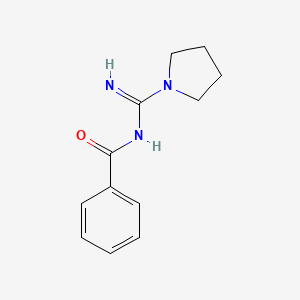
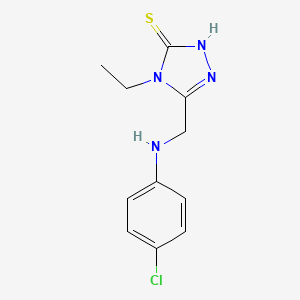
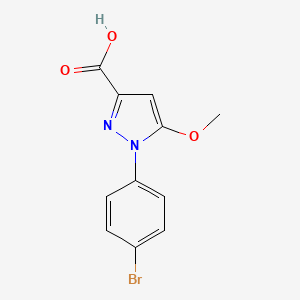
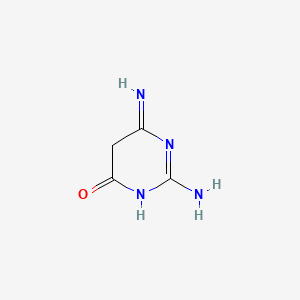
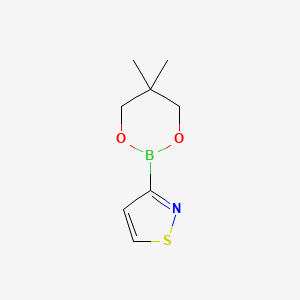
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
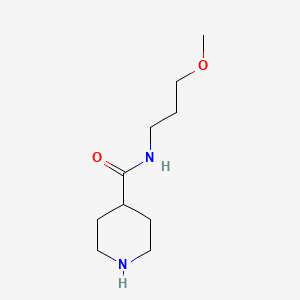
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)

